
5-(2-Iodophenyl)isoxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Iodo-phenyl)-isoxazole-4-carboxylic acid is an organic compound that belongs to the class of isoxazole carboxylic acids. This compound is characterized by the presence of an isoxazole ring, a carboxylic acid group, and an iodine atom attached to a phenyl ring. The unique structure of 5-(2-Iodo-phenyl)-isoxazole-4-carboxylic acid makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Iodo-phenyl)-isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-iodobenzonitrile with hydroxylamine to form the corresponding isoxazole intermediate, which is then subjected to carboxylation to yield the final product. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization and carboxylation processes.
Industrial Production Methods
Industrial production of 5-(2-Iodo-phenyl)-isoxazole-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Iodo-phenyl)-isoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoxazole oxides, while reduction can produce isoxazole alcohols. Substitution reactions can result in various substituted isoxazole derivatives.
Applications De Recherche Scientifique
5-(2-Iodo-phenyl)-isoxazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(2-Iodo-phenyl)-isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The iodine atom and isoxazole ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Bromo-phenyl)-isoxazole-4-carboxylic acid
- 5-(2-Chloro-phenyl)-isoxazole-4-carboxylic acid
- 5-(2-Fluoro-phenyl)-isoxazole-4-carboxylic acid
Uniqueness
5-(2-Iodo-phenyl)-isoxazole-4-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The larger atomic radius and higher electronegativity of iodine compared to other halogens influence the compound’s reactivity and interactions. This uniqueness makes it a valuable compound for specific applications and studies.
Propriétés
Numéro CAS |
887408-02-8 |
|---|---|
Formule moléculaire |
C10H6INO3 |
Poids moléculaire |
315.06 g/mol |
Nom IUPAC |
5-(2-iodophenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H6INO3/c11-8-4-2-1-3-6(8)9-7(10(13)14)5-12-15-9/h1-5H,(H,13,14) |
Clé InChI |
SNLISUSPPGXBAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(C=NO2)C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-acetamido-2-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12063992.png)
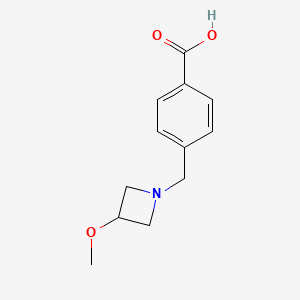
![(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene](/img/structure/B12064004.png)
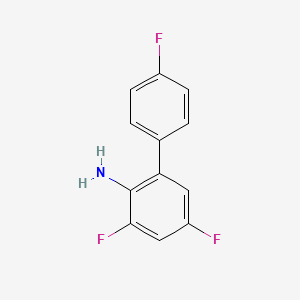
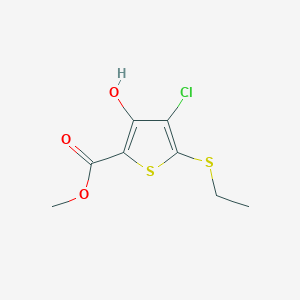
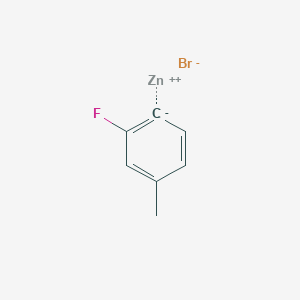
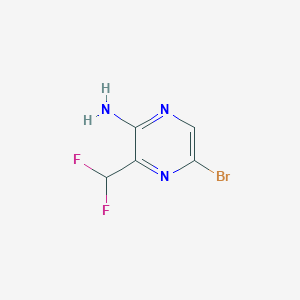
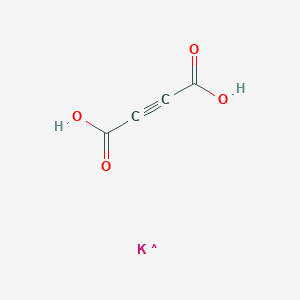
![5-[[4-amino-1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[2-[[2-[2-[(4-carbamimidamido-1-carboxybutyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[6-amino-2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B12064037.png)
![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrobromide](/img/structure/B12064041.png)
![Benzene, [(5-hexenyloxy)methyl]-](/img/structure/B12064047.png)
